

CHIR-124 multidrug resistant cells

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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CHIR-124 FAQ for Researchers

Q1: What is CHIR-124 and what are its primary targets? CHIR-124 is a potent, selective small-molecule inhibitor. Its primary target is checkpoint kinase 1 (Chk1), but it also inhibits other kinases [1] [2].

- **Chk1 (Checkpoint Kinase 1):** IC₅₀ = 0.3 nM [1] [2] [3].
- **FLT3:** IC₅₀ = 5.8 nM [1].
- **PDGFR:** IC₅₀ = 6.6 nM [1].

Q2: How does CHIR-124 overcome P-glycoprotein (Pgp)-mediated multidrug resistance (MDR)? CHIR-124 is effective against Pgp-overexpressing multidrug-resistant cancer cells through a dual mechanism of action [4]:

- **Direct Pgp Inhibition:** CHIR-124 directly binds to and inhibits Pgp activity, increasing the intracellular concentration of chemotherapeutic substrates.
- **Efflux Evasion:** It effectively inhibits cell proliferation in resistant cells without increasing the accumulation of a Pgp substrate, suggesting it may not be a Pgp substrate itself.

Q3: What is the evidence that CHIR-124 inhibits Pgp? A 2020 high-throughput screen identified CHIR-124 as a hit compound that overcomes MDR [4].

- **Cell-Based Assays:** CHIR-124 inhibited Pgp activity in KB-V1 and A2780-Pac-Res multidrug-resistant cell lines.
- **Biochemical Assays & Docking Studies:** Strong binding of CHIR-124 to Pgp was predicted *in silico* and confirmed in a biochemical Pgp inhibition assay.

Key Quantitative Data on CHIR-124

For easy comparison, here is a summary of its activity and properties:

Parameter	Value / Result	Context / Cell Line	Source
Chk1 IC ₅₀	0.3 nM	In vitro kinase assay	[1] [2] [3]
Antiproliferative GI ₅₀	Similar potency	KB-3-1 (parental) vs. KB-V1 (Pgp-overexpressing)	[4]
Pgp Inhibition	Confirmed (cell-based & biochemical)	KB-V1 and A2780-Pac-Res cell lines	[4]
Solubility	2 mg/mL (clear)	In DMSO	[1]
Molecular Weight	419.91 g/mol	-	[3]

Experimental Protocols

Here are the detailed methodologies for key experiments from the literature that you can adapt for your troubleshooting guides.

Protocol 1: Cell-Based Screening for MDR Reversal (SRB Proliferation Assay) This protocol is adapted from the high-throughput screen that identified **CHIR-124** [4].

- **1. Cell Line Preparation:**

- Use paired parental and Pgp-overexpressing multidrug-resistant cell lines (e.g., KB-3-1/KB-V1 or A2780/A2780-Pac-Res).
- Culture cells in their respective media (DMEM or RPMI) supplemented with 10% FBS and 1% antibiotic-antimycotic.
- Maintain cells at 37°C in a humidified incubator with 5% CO₂.

- **2. Cell Seeding and Treatment:**

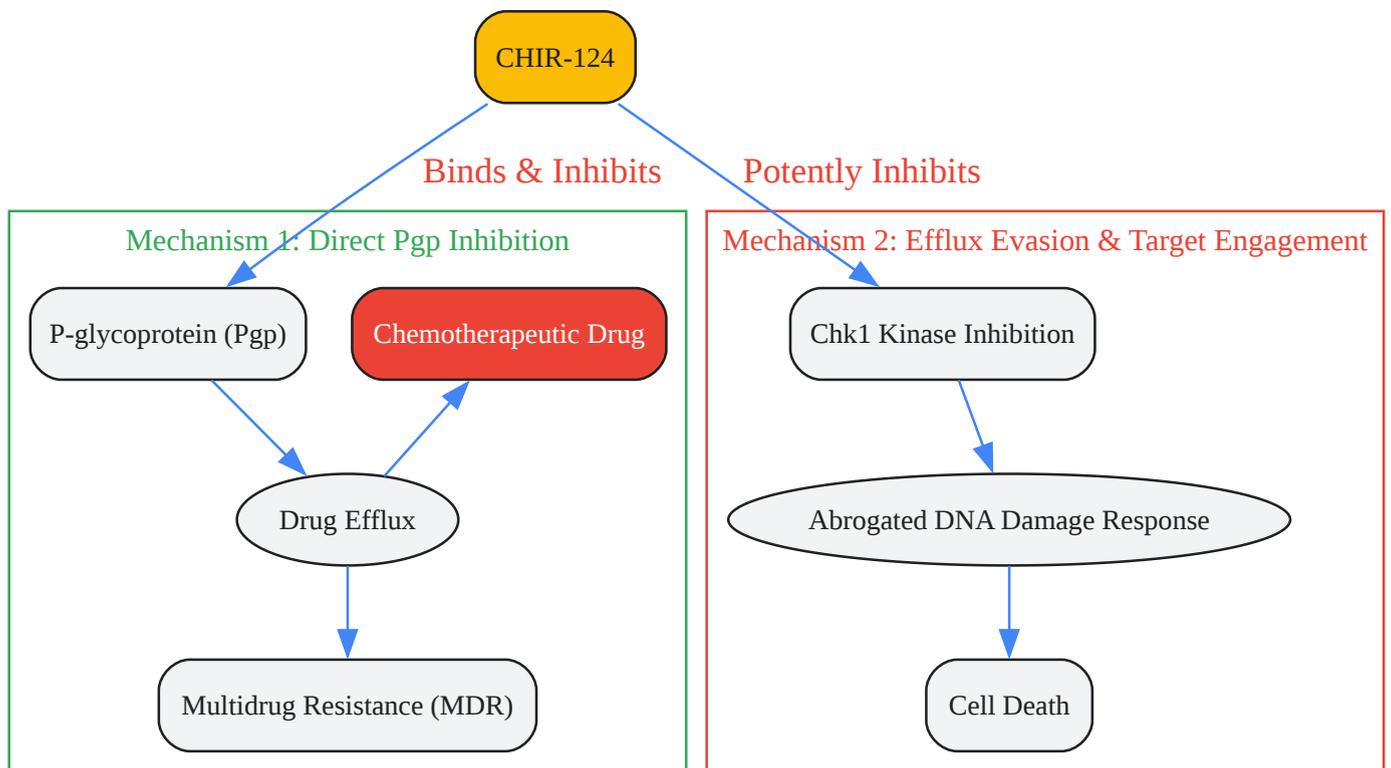
- Seed cells in 96-well plates at optimized densities to yield similar signal at assay end (e.g., 1,500 KB-3-1 cells/well and 3,500 KB-V1 cells/well).
 - Allow cells to adhere for 24 hours.
 - Treat cells with **CHIR-124** at various concentrations (e.g., 1 μ M for initial screening, or a dilution series for GI₅₀ calculation) or a DMSO vehicle control (e.g., 0.5%) for 72 hours.
- **3. Sulforhodamine B (SRB) Staining and Analysis:**
 - After treatment, fix cells with 10% ice-cold trichloroacetic acid (TCA) for at least 2 hours at 4°C.
 - Wash plates thoroughly with water and air-dry.
 - Stain cells with 0.06% SRB solution (100 μ L/well) for 30 minutes.
 - Wash unbound dye with 1% acetic acid solution and air-dry plates.
 - Dissolve the protein-bound dye in 100 μ L of 10 mM Tris base (pH 10.5).
 - Measure the optical density at 490 nm on a microplate reader.
 - Calculate % cell viability and GI₅₀ values using software like GraphPad Prism.

Protocol 2: Assessing Pgp Inhibition (Cell-Based Efflux Assay) This method determines if a compound inhibits the efflux function of Pgp [4].

- **1. Cell Culture:**
 - Use Pgp-overexpressing resistant cells (e.g., KB-V1) and their parental counterparts.
- **2. Pgp Substrate Accumulation:**
 - Incubate cells with a fluorescent Pgp substrate (e.g., Calcein-AM or a similar probe) in the presence or absence of the test compound (**CHIR-124**).
 - A known Pgp inhibitor can be used as a positive control.
- **3. Measurement and Analysis:**
 - Measure the intracellular fluorescence intensity using flow cytometry or a fluorescence microplate reader.
 - **Interpretation:** A significant increase in fluorescence in the resistant cells treated with **CHIR-124**, compared to the untreated control, indicates that **CHIR-124** is inhibiting Pgp-mediated efflux.

CHIR-124 Mechanisms and Screening Workflow

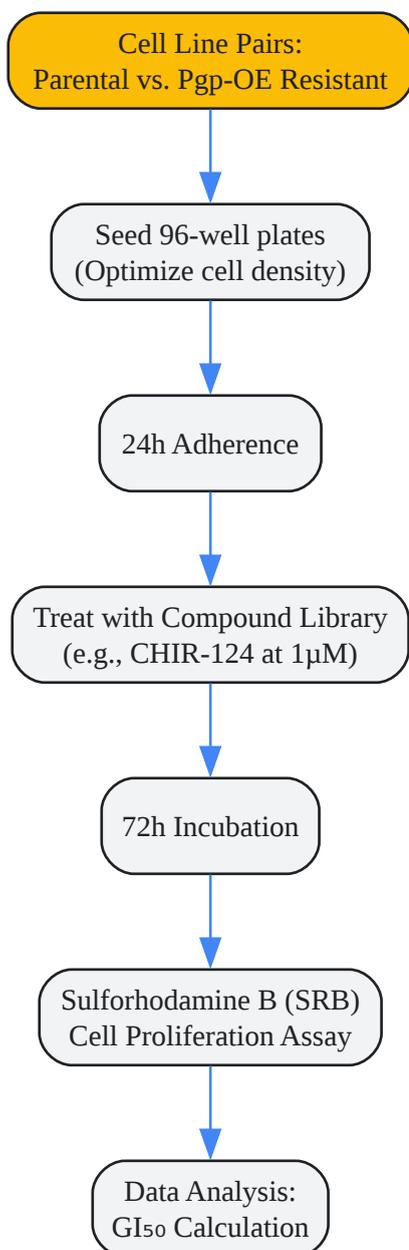
The following diagrams illustrate the key mechanisms of action and the experimental screening process.



CHIR-124 Dual Mechanism in MDR Cells

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CHIR-124 overcomes multidrug resistance by directly inhibiting Pgp function to increase chemo drug retention, while simultaneously evading efflux and inhibiting Chk1 to trigger cell death.



HTS Workflow for MDR Reversal

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*Flowchart of the high-throughput screening (HTS) process using paired cell lines to identify compounds like **CHIR-124** that overcome multidrug resistance.*

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References

1. CHIR124 \geq 98% (HPLC) [sigmaaldrich.com]
2. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
3. - CHIR | CAS 405168-58-3 | SCBT - Santa Cruz Biotechnology 124 [scbt.com]
4. A cell -based high-throughput screen identifies inhibitors... | PLOS One [journals.plos.org]

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